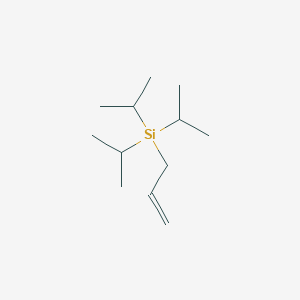

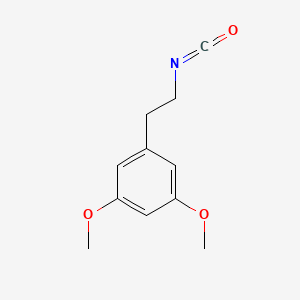

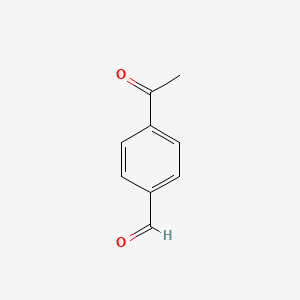

![molecular formula C9H13NO2S B1276929 ([2-(甲基氨基)乙基]磺酰基)苯 CAS No. 404033-91-6](/img/structure/B1276929.png)

([2-(甲基氨基)乙基]磺酰基)苯

描述

The compound of interest, ([2-(Methylamino)ethyl]sulfonyl)benzene, is a sulfonamide derivative that is relevant in the context of synthesizing various metal complexes and Schiff bases. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the behavior and properties of sulfonamide derivatives and their potential applications in coordination chemistry and materials science .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of N-tosyl-ethylenediamine with other reagents such as salicylaldehyde or 2-pyridinecarboxaldehyde. These reactions lead to the formation of Schiff bases and metal complexes with sulfonamide ligands. For example, the reaction of N-tosyl-ethylenediamine and salicylaldehyde forms a new sulfonamide Schiff base, which is then used to prepare novel metal complexes . Similarly, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of products that are not the expected Schiff base but instead form metal complexes with the ligand .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques, including X-ray single-crystal diffraction, elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. These techniques provide detailed information about the geometry and electronic structure of the sulfonamide derivatives and their metal complexes. For instance, the crystal structure of a Schiff base derived from benzenesulphonohydrazide and 2-carboxybenzaldehyde was determined, revealing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from the sulfonation reactions discussed in one of the papers. Sulfonation is a key reaction for introducing sulfonyl groups into aromatic compounds, and the study of such reactions with different substrates provides valuable information on the reactivity and selectivity of sulfonation under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the presence of functional groups. The papers describe the use of thermal analysis (TGA) to assess the thermal stability of the compounds. Photoluminescence measurements are also mentioned, suggesting that these compounds may have interesting optical properties. The non-covalent interactions, such as hydrogen bonding and pi-pi stacking, play a crucial role in the solid-state architecture of these compounds, which can affect their solubility, melting points, and other physical properties .

科学研究应用

分离和萃取工艺

- 离子液体在烃类分离中:研究表明,某些离子液体,如 1-乙基-3-甲基咪唑鎓双{(三氟甲基)磺酰基}酰胺 ([C2mim][NTf2]),可以选择性地从苯与烷烃的混合物中去除苯。这表明在液体萃取工艺中从苯与烷烃的混合物中去除芳香族化合物的潜在应用 (Arce、Earle、Rodríguez 和 Seddon,2007)。

化学反应和合成

- 衍生物的合成:已经对氯磺隆乙酯的甲基化进行了研究,导致了各种衍生物的产生,包括乙基-2-[[(N-甲基氨基)磺酰基]苯甲酸酯] 等。这突出了该化合物在化学合成中的作用 (Choudhury 和 Dureja,1996)。

- 抗精神病药物的合成:一项关于苯甲酰胺类抗精神病药的研究表明,苯环上存在邻位苯甲酰胺和 5-磺酰基,这对抗精神病活性很重要。这表明磺酰基苯衍生物在抗精神病药物合成中的作用 (郭军,2011)。

- 心脏电生理药物的开发:合成了 N-取代咪唑基苯甲酰胺和苯磺酰胺,并显示出对心脏电生理活动具有效力,这表明在开发用于心脏疾病的 III 类药物中应用 (Morgan 等人,1990)。

药用应用

- 抗菌活性:一系列磺酰胺衍生物对各种细菌和真菌表现出显着的抗菌活性,表明其在药用应用中的潜力,特别是在新型抗菌剂的开发中 (Ghorab、Soliman、Alsaid 和 Askar,2017)。

安全和危害

属性

IUPAC Name |

2-(benzenesulfonyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLTCZCXLHCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([2-(Methylamino)ethyl]sulfonyl)benzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

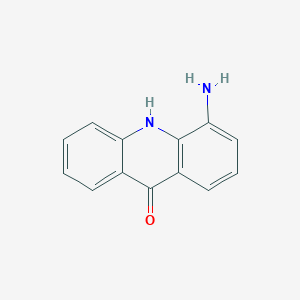

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)